molecular formula C14H15NO2 B14712918 Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate CAS No. 22766-24-1

Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate

Cat. No.: B14712918
CAS No.: 22766-24-1
M. Wt: 229.27 g/mol
InChI Key: XTJIROFYXHNUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate typically involves the cycloisomerization of allenyl indoles. One method involves the use of IPrAuCl/AgSbF6 as a catalyst, which facilitates the cycloisomerization process to yield the desired indole derivative with high enantioselectivity . Another approach includes the radical cyclization of N-alkylindoles, which has been shown to be effective but may suffer from issues related to substrate scope and selectivity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar catalytic processes on a larger scale. The use of gold or platinum catalysts in cycloisomerization reactions is a common industrial approach due to their efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted indoles and more saturated derivatives, which can have different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • Tetrahydrocarbazoles
  • Cyclohepta[b]indoles
  • Tetrahydroindolo[3,2-c]quinoline
  • Indolines

Uniqueness

What sets methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate apart is its specific structure, which combines the indole ring with a tetrahydropyrido moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

22766-24-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate

InChI

InChI=1S/C14H15NO2/c1-17-14(16)13-10-6-2-3-7-11(10)15-9-5-4-8-12(13)15/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

XTJIROFYXHNUMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCCN2C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.